molecular formula C19H18N4O5S2 B5126346 N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide

N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide

Cat. No.: B5126346
M. Wt: 446.5 g/mol
InChI Key: YLTHKGYVQVMGLG-UHFFFAOYSA-N
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Description

N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl group and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-(4-nitrophenyl)hydrazine with an appropriate diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: Finally, the sulfonylated pyrazole is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[3,5-dimethyl-4-(4-aminophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide: This compound is similar but features an amino group instead of a nitro group.

    N-[4-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide: This compound has a methyl group instead of a nitro group.

Uniqueness

N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide is unique due to the presence of both nitrophenyl and sulfonyl groups, which can impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-12-19(29-17-8-6-16(7-9-17)23(25)26)13(2)22(21-12)30(27,28)18-10-4-15(5-11-18)20-14(3)24/h4-11H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTHKGYVQVMGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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